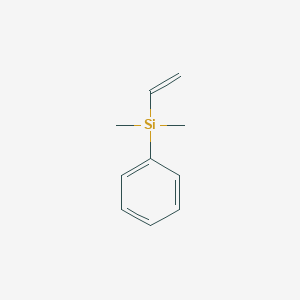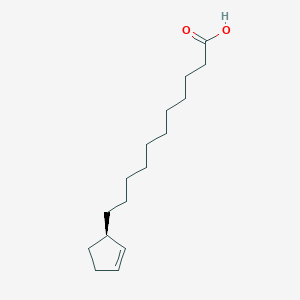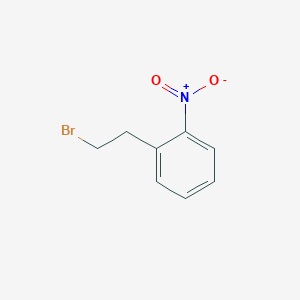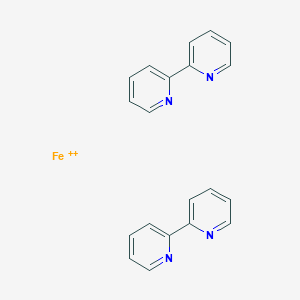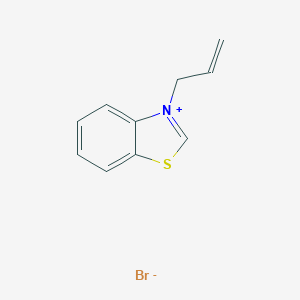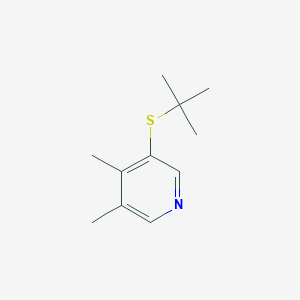
Acide 2-méthylphénylboronique
Vue d'ensemble
Description
2-Methylphenylboronic acid (2-MPBA) is an organoboronic acid that is widely used in organic synthesis, particularly for the preparation of polymers, polysaccharides, and other polymeric materials. It is also used in the synthesis of pharmaceuticals, biochemicals, and other organic compounds. 2-MPBA is a versatile reagent that can be used in a variety of reactions, including Diels-Alder, Wittig, and Stille reactions. It is also used in the preparation of polymers, polysaccharides, and other polymeric materials.
Applications De Recherche Scientifique
Synthèse organique
L'acide 2-méthylphénylboronique est un composé précieux en synthèse organique, en particulier dans les réactions de couplage croisé de Suzuki-Miyaura . Ces réactions sont essentielles pour la formation de liaisons carbone-carbone, permettant la création de molécules organiques complexes. La partie acide boronique de l'this compound réagit avec divers halogénures ou pseudohalogénures sous catalyse au palladium, facilitant la synthèse de biaryles, qui sont des structures essentielles dans de nombreux produits pharmaceutiques et matériaux organiques.
Découverte de médicaments
Dans la découverte de médicaments, l'this compound sert de bloc de construction polyvalent pour le développement de nouveaux produits pharmaceutiques . Sa capacité à former des liaisons covalentes stables avec les sucres et autres diols dans des conditions physiologiques en fait un candidat pour la conception de médicaments contenant des borates, qui peuvent être utilisés pour l'inhibition enzymatique ou comme inhibiteurs du protéasome en thérapie anticancéreuse.
Science des matériaux
Le composé trouve des applications en science des matériaux, où il est utilisé pour modifier les propriétés de surface des matériaux. Par exemple, il peut être utilisé pour créer des monocouches auto-assemblées sur des surfaces d'or, qui peuvent être ensuite fonctionnalisées pour des applications de capteurs ou pour améliorer la biocompatibilité des matériaux.
Chimie analytique
En chimie analytique, l'this compound est utilisé dans le développement de capteurs pour la détection de diols et d'anions. Le groupe acide boronique forme des complexes covalents réversibles avec les diols, permettant la détection sélective des sucres, ce qui est crucial dans la gestion du diabète.
Catalyse
L'this compound agit comme un ligand en catalyse, en particulier en synthèse asymétrique . Il peut induire la chiralité dans la synthèse de composés optiquement actifs, ce qui est essentiel pour produire des substances énantiomériquement pures utilisées dans divers produits pharmaceutiques.
Chimie des polymères
Ce composé est également essentiel en chimie des polymères pour la synthèse de polymères contenant du bore . Ces polymères présentent des propriétés uniques telles que la résistance au feu, l'activité antifongique et antibactérienne, ce qui les rend adaptés à une large gamme d'applications, des textiles aux revêtements.
Sciences de l'environnement
En sciences de l'environnement, l'this compound peut être utilisé pour créer des matériaux qui capturent et détectent les polluants. Son affinité pour certaines molécules organiques peut être exploitée pour les éliminer de l'eau ou de l'air, contribuant aux efforts de contrôle de la pollution et de remédiation environnementale.
Bioconjugaison
Enfin, l'this compound est utilisé dans les techniques de bioconjugaison. Il peut être utilisé pour attacher des biomolécules à diverses surfaces ou à d'autres molécules sans affecter leur activité biologique. Ceci est particulièrement utile dans le développement de systèmes d'administration de médicaments et d'outils de diagnostic.
Safety and Hazards
2-Methylphenylboronic Acid is known to cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If eye irritation persists, it is recommended to get medical advice or attention . If it comes into contact with the skin, wash with plenty of soap and water . If skin irritation occurs, get medical advice or attention . Contaminated clothing should be removed and washed before reuse .
Mécanisme D'action
Target of Action
The primary target of 2-Methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The mode of action of 2-Methylphenylboronic acid involves its interaction with its targets in the Suzuki–Miyaura coupling reaction. The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by 2-Methylphenylboronic acid is the Suzuki–Miyaura coupling reaction. This reaction is a key step in many synthetic procedures, allowing for the formation of carbon-carbon bonds under mild conditions . The boron moiety in 2-Methylphenylboronic acid can be converted into a broad range of functional groups , enabling its use in a variety of chemical transformations.
Pharmacokinetics
It is known that boronic esters, such as 2-methylphenylboronic acid, are generally stable and easy to purify . This suggests that they may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of 2-Methylphenylboronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, making 2-Methylphenylboronic acid a valuable tool in organic synthesis .
Action Environment
The action of 2-Methylphenylboronic acid can be influenced by environmental factors. For example, the Suzuki–Miyaura coupling reaction is sensitive to the reaction conditions, including the presence of a transition metal catalyst and the pH of the reaction medium . Additionally, while boronic esters are generally stable, they can undergo protodeboronation under certain conditions . Therefore, the action, efficacy, and stability of 2-Methylphenylboronic acid can be influenced by the specific conditions under which it is used.
Analyse Biochimique
Biochemical Properties
2-Methylphenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of carbon–carbon bond-forming reaction that is widely used in organic synthesis . The 2-Methylphenylboronic acid interacts with various enzymes and proteins during this process .
Molecular Mechanism
The molecular mechanism of 2-Methylphenylboronic acid primarily involves its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, 2-Methylphenylboronic acid participates in a transmetalation process, where it is transferred from boron to palladium . This process is crucial for the formation of new carbon–carbon bonds .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Methylphenylboronic acid in laboratory settings are largely related to its stability. It is known for its relatively stable nature, which contributes to its wide use in various biochemical reactions
Metabolic Pathways
2-Methylphenylboronic acid is involved in the Suzuki–Miyaura cross-coupling reaction, a key metabolic pathway in organic synthesis . Detailed information on other metabolic pathways that 2-Methylphenylboronic acid is involved in, including any enzymes or cofactors it interacts with, is currently limited.
Propriétés
IUPAC Name |
(2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJVYHOPHZMZPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369820 | |
| Record name | 2-Methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16419-60-6 | |
| Record name | 2-Methylphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16419-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

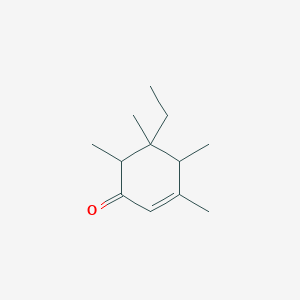
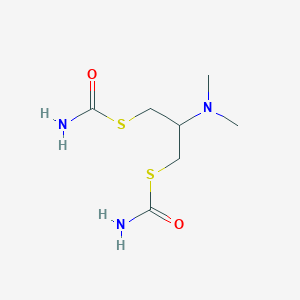
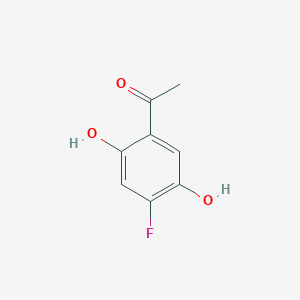

![5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B107824.png)

